molecular formula C8H8BF3O3 B1453981 2-(2,2,2-Trifluoroethoxy)phenylboronic acid CAS No. 957060-90-1

2-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No. B1453981
M. Wt: 219.96 g/mol
InChI Key: IFWDRBWGMUCFMH-UHFFFAOYSA-N
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Description

“2-(2,2,2-Trifluoroethoxy)phenylboronic acid” is a chemical compound with the empirical formula C8H8BF3O3 and a molecular weight of 219.95 . It is also known by other names such as “(2- (2,2,2-Trifluoroethoxy)phenyl)boronic acid” and "2- (2,2,2-Trifluoroethoxy)benzeneboronic acid" .


Molecular Structure Analysis

The molecular structure of “2-(2,2,2-Trifluoroethoxy)phenylboronic acid” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a trifluoroethoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2,2,2-Trifluoroethoxy)phenylboronic acid” are not available, boronic acids in general are known to participate in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Scientific Research Applications

Catalyst for Amidation Reactions

2-(2,2,2-Trifluoroethoxy)phenylboronic acid, like its related compound 2,4-bis(trifluoromethyl)phenylboronic acid, has potential application as a highly effective catalyst in dehydrative amidation between carboxylic acids and amines. This catalysis facilitates the synthesis of α-dipeptides, highlighting the role of ortho-substituents in preventing the coordination of amines, which accelerates the amidation process (Wang, Lu, & Ishihara, 2018).

Antimicrobial and Structural Properties

Studies on (trifluoromethoxy)phenylboronic acids have shown that these compounds possess significant antimicrobial activity, with their physicochemical, structural, and spectroscopic properties being well-characterized. The acidity and the molecular and crystal structures of these compounds have been extensively investigated, providing insight into their potential as antimicrobial agents against organisms like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Pharmaceutical and Chemical Engineering Applications

Phenylboronic acid derivatives have been recognized for their capability to form reversible complexes with polyols, such as saccharides and glycoproteins. This property is utilized in self-regulated insulin delivery systems, tissue engineering, and sensor systems, showcasing their versatile applications in pharmaceutical and chemical engineering fields (Liang-yin, 2006).

Advanced Bio-Application through Polymeric Nanomaterials

The development of phenylboronic acid-decorated polymeric nanomaterials for advanced bio-applications has been a significant area of research. These materials interact with glucose and sialic acid, which is exploited in the creation of innovative drug delivery systems and biosensors. The unique chemistry of phenylboronic acid facilitates the development of materials for diagnostic and therapeutic purposes, highlighting the potential for medical advancements (Lan & Guo, 2019).

properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-4-2-1-3-6(7)9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWDRBWGMUCFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655543
Record name [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)phenylboronic acid

CAS RN

957060-90-1
Record name [2-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-Trifluoroethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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